molecular formula C19H14 B135010 6-Methylbenz[a]anthracene CAS No. 316-14-3

6-Methylbenz[a]anthracene

Cat. No. B135010
CAS RN: 316-14-3
M. Wt: 242.3 g/mol
InChI Key: WOIBRJNTTODOPT-UHFFFAOYSA-N
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Description

6-Methylbenz[a]anthracene (6-MBA) is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The molecular structure of 6-MBA has been extensively studied due to its relevance in understanding the mechanism of chemical carcinogenesis. The crystal structure of 6-MBA reveals that it is one of the most nearly planar benz[a]anthracenes, with very small deviations of the carbon atoms from planarity. The methyl group is only slightly displaced from the mean molecular plane, indicating a high degree of planarity in the molecule .

Synthesis Analysis

The synthesis of various derivatives of benz[a]anthracene has been a subject of interest in the field of organic chemistry. For instance, the preparation of epoxy derivatives related to 7,12-dimethylbenz[a]anthracene has been described, which includes the synthesis of epoxides that can rearrange to phenols in the presence of mineral acid . Another study reports a novel synthesis of dibenz[a,c]anthracene involving a tandem aryne Diels-Alder cycloaddition-deoxygenation strategy, which represents an innovative approach to the synthesis of polycyclic aromatic hydrocarbons .

Molecular Structure Analysis

The molecular dimensions of various methyl-substituted derivatives of benz[a]anthracene have been determined with high precision using X-ray analyses. These structures are almost planar and exhibit closely similar dimensions, which are important for understanding the interactions of these molecules with biological systems . The crystal and molecular structure of 6-MBA, in particular, shows that the molecule is highly planar, with the benzo-ring A inclined at a very small angle to the anthracene moiety .

Chemical Reactions Analysis

The reactivity of benz[a]anthracene derivatives has been studied in various chemical reactions. Epoxy derivatives of 7,12-dimethylbenz[a]anthracene have been shown to react with water to yield trans-dihydrodiols and to form conjugates with glutathione (GSH), which are more stable to acid than conjugates derived from other arene oxides . The metabolism of these compounds by rat liver microsomal fractions also leads to the formation of related trans-dihydrodiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted dibenz[a,c]anthracenes have been investigated, particularly their liquid-crystalline properties. It has been found that electron-withdrawing groups are important for promoting columnar mesophase assembly in these compounds. The X-ray diffraction (XRD) data suggest that molecules are tilted within the columns, which is significant for the design of materials with specific liquid-crystalline properties . The study of 5-methoxy, 7-methylbenz[a]anthracene has also contributed to the understanding of the structural features that influence the carcinogenic activity of these molecules .

Scientific Research Applications

Polycyclic Aromatic Hydrocarbons in Foods

Polycyclic aromatic hydrocarbons (PAHs), including 6-Methylbenz[a]anthracene, are a group of chemicals found in foods, known for their mutagenic and carcinogenic potentials. Studies have shown that the carcinogenicity of PAHs ranges from potent to moderately carcinogenic, with certain PAHs being formed during cooking processes, especially in meat and fish cooked over an open flame. Research has developed methods to assess and detect PAHs in foods and to assess human exposure to PAHs through bio-monitoring procedures. Understanding the sources of PAHs can help in reducing PAH ingestion in foods through adequate process and quality control of processed foods (Adeyeye, 2020).

Chemical Reactivity in Organic Crystals

Atomic force microscopic studies on chemically reacting organic crystals, including those of anthracenes like 6-Methylbenz[a]anthracene, have advanced our understanding of phase transformation mechanisms in organic materials. These studies explore both photodimerizations and gas/solid reactions, offering insights into molecular mechanisms for transport phenomena and the formation of new solid phases through reactions with halogens. This research contributes to our understanding of organic chemical reactivity and its applications in material science (Kaupp, 1994).

Anthracene Derivatives in Various Fields

Anthracene derivatives, including 6-Methylbenz[a]anthracene, play a crucial role in the development of organic photochemistry, material chemistry, and as components in organic light-emitting devices. Their applications extend to optical, electronic, and magnetic switches, and in the medical field, they act as anti-cancerous drugs while also being recognized for their carcinogenic potential. This highlights the diverse applications and significance of anthracene derivatives in both technological and biological systems (Mn & Pr, 2016).

Leukemia Induction and Research Tool

6-Methylbenz[a]anthracene, specifically its derivative 7,12-Dimethylbenz[a]anthracene (DMBA), has been used to elicit leukemia in rats, serving as a model for studying the mutation of N-ras gene, a common mutation in human leukemias. This model provides an important tool for chemical carcinogenesis and leukemia research, helping to understand the genetic mechanisms involved in the development of leukemia and the potential for therapeutic interventions (Sugiyama et al., 2002).

Mammary Tumorigenesis and Chemoprevention Studies

The induction of mammary gland tumors by chemical carcinogens, including DMBA, has been extensively used in research on cancer biology and chemoprevention. These models have facilitated the investigation of novel cancer chemopreventive agents, contributing significantly to our understanding of tumor pathogenesis and the development of strategies for cancer prevention (Ip, 2005).

Safety And Hazards

6-Methylbenz[a]anthracene may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, ingestion, and inhalation. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this substance .

properties

IUPAC Name

6-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIBRJNTTODOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60873919
Record name 6-Methylbenz[a]anthracene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Methylbenz[a]anthracene

CAS RN

316-14-3, 316-49-4
Record name 6-Methylbenz[a]anthracene
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Record name 6-Methylbenz(a)anthracene
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Record name 4-Methylbenz(a)anthracene
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Record name 6-Methylbenz[a]anthracene
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Record name AR-E33 6-METHYLBENZ(A)ANTHRACENE
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